2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide
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Overview
Description
2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide is an organic compound with a distinct molecular structure, characterized by the presence of a pyridine ring, a cyclobutyl group, and sulfur-containing substituents
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives and cyclobutyl intermediates. Key reaction steps could involve:
Halogenation: : Introduction of the chloro group to the pyridine ring.
Alkylation: : Addition of the ethylsulfanyl group to the cyclobutyl moiety.
Hydrolysis: : Formation of the hydroxy functional group.
Amidation: : Coupling of the pyridine and cyclobutyl intermediates to form the final carboxamide structure.
Industrial production methods: In an industrial setting, the production of this compound could involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The industrial approach might also include continuous flow synthesis to improve efficiency.
Types of reactions it undergoes:
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxycyclobutyl moiety.
Reduction: : Reduction reactions can alter the sulfur-containing group or the chloro substituent.
Substitution: : Nucleophilic substitution can occur at the chloro group, leading to various derivatives.
Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions:
Oxidation: : Reagents like KMnO₄ or CrO₃, typically under acidic conditions.
Reduction: : Hydrogenation catalysts such as Pd/C or NaBH₄.
Substitution: : Nucleophiles such as amines or thiols.
Hydrolysis: : Acidic (HCl) or basic (NaOH) aqueous solutions.
Major products formed:
Oxidation may yield ketone or aldehyde derivatives.
Reduction may form dechlorinated or desulfurized compounds.
Substitution reactions produce a variety of new functionalized derivatives.
Hydrolysis yields carboxylic acids or amines, depending on conditions.
Scientific Research Applications
Chemistry: : The compound can be used as a precursor for synthesizing more complex molecules and studying reaction mechanisms involving pyridine and cyclobutyl systems.
Biology: : It may serve as a molecular probe in biological systems to study enzyme interactions and cellular pathways involving sulfur-containing compounds.
Medicine: : Potential pharmaceutical applications include its use as a scaffold for drug design, particularly targeting enzymes or receptors modulated by sulfur-containing groups.
Industry: : It can be employed in the synthesis of agrochemicals, polymer additives, or specialty chemicals due to its unique functional groups.
Mechanism of Action
The mechanism by which 2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its functional groups enable it to participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target proteins, influencing biological pathways. Specific pathways may include modulation of sulfur metabolism or interference with pyridine-related enzymatic activities.
Comparison with Similar Compounds
Similar compounds include:
2-chloro-N-[(cyclobutyl)methyl]pyridine-3-carboxamide
N-{[2-(ethylthio)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide
In comparison, 2-chloro-N-{[2-(ethylsulfanyl)-1-hydroxycyclobutyl]methyl}pyridine-3-carboxamide stands out due to the presence of the ethylsulfanyl group, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable molecule for diverse applications in research and industry.
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Properties
IUPAC Name |
2-chloro-N-[(2-ethylsulfanyl-1-hydroxycyclobutyl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2S/c1-2-19-10-5-6-13(10,18)8-16-12(17)9-4-3-7-15-11(9)14/h3-4,7,10,18H,2,5-6,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGHJAPBFQRVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCC1(CNC(=O)C2=C(N=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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